

Spectroscopic Analysis of 3-Bromo-4'-fluorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-4'-fluorobenzophenone**

Cat. No.: **B1333866**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Bromo-4'-fluorobenzophenone**. Due to the limited availability of experimentally verified spectra in public databases, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information serves as a valuable reference for the synthesis, identification, and characterization of this and structurally related compounds.

Core Spectroscopic Data

Disclaimer: The following spectroscopic data has been predicted using advanced chemical modeling software and by comparison with structurally similar compounds. These values should be considered as a reference and may differ from experimentally obtained results.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **3-Bromo-4'-fluorobenzophenone** are presented below.

Table 1: Predicted ¹H NMR Data for **3-Bromo-4'-fluorobenzophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.90	d	1H	Ar-H
7.82	t	1H	Ar-H
7.75	m	2H	Ar-H
7.45	t	1H	Ar-H
7.20	t	2H	Ar-H

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Data for **3-Bromo-4'-fluorobenzophenone**

Chemical Shift (δ) ppm	Assignment
194.5	$\text{C}=\text{O}$
165.0 (d, $J = 254$ Hz)	C-F
138.5	Ar-C
136.0	Ar-C
132.8 (d, $J = 9$ Hz)	Ar-C
131.5	Ar-C
130.0	Ar-C
128.5	Ar-C
122.5	Ar-C-Br
115.5 (d, $J = 22$ Hz)	Ar-C

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption frequencies for **3-Bromo-4'-fluorobenzophenone**.

Table 3: Predicted IR Absorption Frequencies for **3-Bromo-4'-fluorobenzophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1660	Strong	C=O (Ketone) Stretch
1600-1450	Medium-Strong	Aromatic C=C Stretch
1220	Strong	C-F Stretch
1100-1000	Medium	C-Br Stretch
850-800	Strong	p-disubstituted C-H bend
750-700	Strong	m-disubstituted C-H bend

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Predicted Mass Spectrometry Data for **3-Bromo-4'-fluorobenzophenone**

m/z	Relative Intensity (%)	Assignment
278/280	100/98	[M] ⁺ (Molecular Ion, Br isotopes)
201	40	[M - Br] ⁺
123	80	[C ₆ H ₄ COF] ⁺
95	60	[C ₆ H ₄ F] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of **3-Bromo-4'-fluorobenzophenone** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[1][2]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Process the raw data by applying a Fourier transform, phasing, and baseline correction.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol (ATR Method)

- Sample Preparation:
 - Place a small amount of solid **3-Bromo-4'-fluorobenzophenone** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Use the pressure arm to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

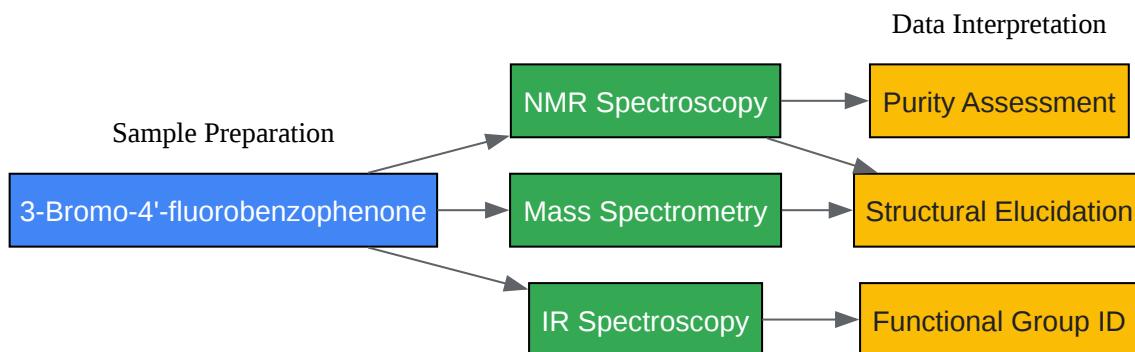
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
 - For a direct insertion probe, the sample is placed in a capillary tube and heated to volatilize it into the ion source.[\[3\]](#)
- Ionization:

- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]
- This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-4'-fluorobenzophenone**.



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Caption: General workflow for spectroscopic analysis.

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